molecular formula C21H20ClNO4 B306306 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate

Cat. No. B306306
M. Wt: 385.8 g/mol
InChI Key: FPNLTOSGDDMRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate, also known as CDPB, is a chemical compound that has been widely studied for its potential use in scientific research. CDPB is a member of the class of phenyl benzoate derivatives, which have been shown to have a range of biological activities including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways and transcription factors that play a role in inflammation and cancer. 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has also been shown to inhibit the activity of the MAPK pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting this pathway, 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as the activation of nuclear factor-κB.
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has also been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. In addition, 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has been shown to have anti-viral effects against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-κB. This makes it a useful tool for studying the role of inflammation in various diseases and for testing the efficacy of anti-inflammatory drugs.
Another advantage is its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of anti-cancer drugs.
One limitation of using 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate in lab experiments is its potential toxicity. Studies have shown that 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can cause cytotoxicity in some cell lines at high concentrations. Therefore, it is important to use appropriate dosages and to conduct toxicity studies before using 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate in experiments.

Future Directions

There are several future directions for research on 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-κB, which are key drivers of inflammation.
Another area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can induce apoptosis in cancer cells and inhibit their growth and proliferation. Further research is needed to determine the efficacy of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate in animal models and in clinical trials.
In addition, there is potential for the development of new derivatives of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate with improved efficacy and reduced toxicity. By modifying the chemical structure of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate, it may be possible to enhance its anti-inflammatory and anti-cancer properties while reducing its toxicity.
Conclusion:
In conclusion, 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate, or 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate, is a chemical compound that has been widely studied for its potential use in scientific research. 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has demonstrated anti-inflammatory, anti-cancer, and anti-viral properties, and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanisms of action of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate and to develop new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate involves the reaction of 4-chloro-2-nitrophenyl 3,5-dimethoxybenzoate with 2,5-dimethyl-1H-pyrrole in the presence of a reducing agent such as tin(II) chloride. This reaction results in the formation of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate as a white solid with a melting point of 114-116°C.

Scientific Research Applications

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo studies. 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation.
Another area of research interest is the anti-cancer properties of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate. Studies have shown that 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate can induce apoptosis, or programmed cell death, in various cancer cell lines including breast, lung, and prostate cancer. 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate has also been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

properties

Product Name

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 3,5-dimethoxybenzoate

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

[4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenyl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C21H20ClNO4/c1-13-5-6-14(2)23(13)19-11-16(22)7-8-20(19)27-21(24)15-9-17(25-3)12-18(10-15)26-4/h5-12H,1-4H3

InChI Key

FPNLTOSGDDMRDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=CC(=C3)OC)OC)C

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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